Caramel

説明

Structure

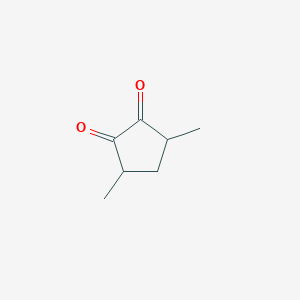

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dimethylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXCONKKJTLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047660 | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown liquid; [HSDB] Dark brown liquid with an odor of burnt sugar; [MSDSonline], Solid, light yellow to yellowish brown powder with a maple, burnt sugar odour | |

| Record name | Caramel color | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,5-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/97/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

MISCIBLE WITH WATER IN ALL PROPORTIONS; MISCIBLE WITH DILUTE ALCOHOL UP TO 55% BY VOLUME; IMMISCIBLE WITH SOLVENT HEXANE, INSOL IN BENZENE, CHLOROFORM, ETHER, ACETONE, PETROLEUM ETHER, OIL TURPENTINE, insoluble in water | |

| Record name | CARAMEL COLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/97/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

ABOUT 1.35, 0.5 g/ml at 20° | |

| Record name | CARAMEL COLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/97/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

AMORPHOUS; DARK BROWN, DARK-BROWN, THICK LIQUID, 1 PART DISSOLVED IN 1000 PARTS WATER YIELDS CLEAR SOLUTION HAVING A DISTINCT YELLOWISH ORANGE COLOR, WHEN DISSOLVED IN WATER & SPREAD ON A THIN LAYER GLASS PLATE, IT APPEARS HOMOGENEOUS, REDDISH BROWN, & TRANSPARENT | |

CAS No. |

13494-07-0, 8028-89-5 | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedione, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caramel (color) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caramel (color) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAMEL COLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 92 °C | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Sucrose Pyrolysis in Caramelization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the pyrolysis of sucrose (B13894) during caramelization. It details the chemical transformations, key intermediates, and final products, supported by experimental methodologies and quantitative data.

Introduction to Sucrose Pyrolysis in Caramelization

Caramelization is a complex, non-enzymatic browning reaction that occurs when sugars are heated.[1] Unlike the Maillard reaction, which involves amino acids, caramelization is a pyrolytic process driven by heat alone.[1] When sucrose is subjected to high temperatures, it undergoes a series of intricate reactions, leading to the formation of a complex mixture of compounds that contribute to the characteristic color, flavor, and aroma of caramel (B1170704).[2][3] This process is of significant interest in various fields, including food science, and has implications for understanding the thermal degradation of carbohydrate-based materials in other scientific domains.

The overall process can be broadly categorized into several key stages:

-

Initial Sucrose Decomposition: The process begins with the thermal decomposition of sucrose.

-

Formation of Monosaccharides and Anhydrosugars: Sucrose breaks down into its constituent monosaccharides, glucose and fructose (B13574), which can then undergo further reactions.

-

Dehydration and Fragmentation: Water is eliminated from the sugar molecules, leading to the formation of various reactive intermediates and smaller volatile compounds.

-

Polymerization: High-molecular-weight polymers are formed, which are responsible for the brown color and viscosity of this compound.

Core Mechanisms of Sucrose Pyrolysis

The pyrolysis of sucrose is not a single reaction but a cascade of complex chemical transformations. The reaction pathways are highly dependent on process conditions such as temperature, pH, and water content.[4]

Initial Decomposition of Sucrose

The first step in the caramelization of sucrose is its breakdown into glucose and fructose.[5] This can occur through two primary mechanisms:

-

Hydrolysis: In the presence of water, even in trace amounts, sucrose undergoes hydrolysis to yield one molecule of glucose and one molecule of fructose.[4] This reaction is catalyzed by acidic conditions, which can be generated autocatalytically as the reaction progresses and organic acids are formed.

-

Direct Thermal Cleavage: At temperatures above its melting point (approximately 186 °C), sucrose can directly cleave its glycosidic bond to form glucose and a fructofuranosyl cation.[6]

Reactions of Monosaccharides

Once formed, glucose and fructose undergo a series of reactions, including:

-

Isomerization: Aldoses (like glucose) can isomerize to ketoses (like fructose) and vice versa via enediol intermediates.

-

Dehydration: The monosaccharides lose water molecules to form various anhydrosugars and other unsaturated compounds. A key product of fructose dehydration is 5-hydroxymethylfurfural (5-HMF) , a significant intermediate in caramelization.[7]

-

Fragmentation: The sugar backbone can break down into smaller, more volatile compounds, such as diacetyl , which imparts a buttery flavor, and maltol , which has a caramellic, toasty aroma.[3] Other fragmentation products include aldehydes, ketones, and organic acids.

Formation of Volatile Compounds

A wide array of volatile organic compounds (VOCs) are generated during sucrose pyrolysis, contributing to the complex aroma of this compound. These include:

-

Furans and Furanones: Derivatives of furan, such as furfural (B47365) and 5-HMF, are major volatile products.[7]

-

Pyranones: Compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) contribute to the characteristic this compound flavor.[5][8]

-

Aldehydes and Ketones: Short-chain aldehydes and ketones like acetaldehyde (B116499) and acetone (B3395972) are formed through fragmentation reactions.

-

Organic Acids: Acetic acid, formic acid, and other organic acids are produced, which can lower the pH and catalyze further reactions.

Formation of Non-Volatile Compounds and Color Development

The brown color and high viscosity of this compound are due to the formation of high-molecular-weight, non-volatile compounds. These are broadly classified into three groups based on their molecular weight and solubility:[1][9]

-

Caramelans (C₂₄H₃₆O₁₈): These are formed through the condensation of two sucrose molecules with the loss of eight water molecules.

-

Caramelens (C₃₆H₅₀O₂₅): These larger polymers result from the condensation of three sucrose molecules with the elimination of water.[1]

-

Caramelins (C₁₂₅H₁₈₈O₈₀): These are the largest and most intensely colored polymers, with complex, poorly defined structures.[1][9]

The formation of these polymers occurs through a series of condensation and polymerization reactions of the various intermediates generated during pyrolysis.

Key Reaction Pathways

The following diagram illustrates the major reaction pathways involved in sucrose pyrolysis during caramelization.

Caption: Major reaction pathways in sucrose caramelization.

Quantitative Data on Pyrolysis Products

The distribution of products from sucrose pyrolysis is highly dependent on the reaction conditions. The following tables summarize some of the quantitative data available in the literature.

Table 1: Gaseous Products from Sucrose Pyrolysis

| Gas Component | Yield (wt%) at 500°C |

| CO | Major |

| CO₂ | Major |

| H₂ | Major |

| CH₄ | Major |

Note: The term "Major" indicates that these are the primary gaseous products, though specific quantitative yields can vary significantly with experimental conditions. Data extracted from studies on sucrose biomass pyrolysis.[10]

Table 2: Influence of Temperature on Gaseous Product Yields

| Temperature (°C) | Gas Yield (wt%) |

| 400 | ~15 |

| 500 | ~20 |

| 600 | ~25 |

| 700 | ~30 |

| 800 | ~35 |

| 900 | ~40 |

Source: Adapted from studies on sucrose biomass pyrolysis in a tubular reactor.[11]

Table 3: Kinetic Parameters for Sucrose Pyrolysis

| Reaction Stage | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

| Main Pyrolysis Phase | 150 - 250 | 10¹⁰ - 10¹⁸ |

Note: These values represent a typical range observed in non-isothermal pyrolysis studies of sucrose. The wide range reflects the complexity of the reactions and the different kinetic models applied.[10]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline common methodologies used to study sucrose pyrolysis.

Thermogravimetric Analysis Coupled with Gas Chromatography (TGA-GC)

This technique is used to determine the thermal stability of sucrose and to analyze the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to a gas chromatograph with a mass spectrometer (GC-MS) or other suitable detector.

-

Sample Preparation: A small amount of sucrose (typically 5-10 mg) is placed in an alumina (B75360) crucible.

-

TGA Parameters:

-

Heating Rate: A controlled heating rate, often between 5 and 20 °C/min, is applied.

-

Temperature Range: Typically from ambient temperature up to 600-800 °C.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is used to ensure pyrolysis rather than combustion. Gas flow rate is typically maintained at 20-100 mL/min.

-

-

GC-MS Parameters:

-

Transfer Line: The transfer line from the TGA to the GC is heated (e.g., 250-300 °C) to prevent condensation of volatile products.

-

GC Column: A capillary column suitable for separating volatile organic compounds (e.g., a non-polar or mid-polar column).

-

Temperature Program: A programmed temperature ramp is used to separate the different volatile compounds.

-

MS Detection: Mass spectra are collected to identify the individual components of the evolved gas.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is used for the direct analysis of the volatile products of pyrolysis without the initial thermal decomposition profile from TGA.

-

Instrumentation: A pyrolysis unit directly coupled to a GC-MS system.

-

Sample Preparation: A very small amount of sucrose (microgram to milligram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300-700 °C).

-

Pyrolysis Time: The pyrolysis is typically carried out for a short duration (seconds).

-

-

GC-MS Analysis: The volatile products are swept directly into the GC-MS for separation and identification, following similar parameters as described for TGA-GC.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

HPLC is used to quantify non-volatile or less volatile products, such as 5-HMF and organic acids.

-

Instrumentation: An HPLC system with a suitable detector, such as a UV-Vis or Refractive Index (RI) detector.

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., water or a water/acetonitrile mixture) and filtered before injection.

-

HPLC Parameters for 5-HMF Quantification:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength around 280-285 nm.

-

-

HPLC Parameters for Organic Acid Quantification:

-

Column: An ion-exchange or reversed-phase column suitable for organic acid analysis.

-

Mobile Phase: An acidic aqueous buffer.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a dedicated organic acid analysis column with RI detection.[12]

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the analysis of sucrose pyrolysis products.

Caption: Experimental workflow for TGA-GC/MS analysis.

Caption: Workflow for HPLC analysis of non-volatile products.

Conclusion

The pyrolysis of sucrose during caramelization is a multifaceted process involving a complex network of chemical reactions. Understanding these mechanisms is crucial for controlling the properties of this compound in various applications and for gaining fundamental insights into carbohydrate chemistry at high temperatures. This guide has provided a detailed overview of the core reaction pathways, the products formed, and the experimental techniques used to study this fascinating process. Further research, particularly in the quantitative analysis of a broader range of products under varied conditions and the detailed structural elucidation of the non-volatile polymers, will continue to enhance our understanding of sucrose pyrolysis.

References

- 1. Caramelization - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Google Colab [colab.research.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

The Chemical Landscape of Class I Caramel Color: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Class I caramel (B1170704) color, also known as E150a or plain this compound, stands as the simplest form of this compound coloring. It is produced through the controlled heating of carbohydrates, such as glucose and sucrose, with or without the presence of acids or alkalis.[1][2] Crucially, its production eschews the use of ammonium (B1175870) or sulfite (B76179) compounds, distinguishing it from other this compound color classes.[1][2] This technical guide delves into the core chemical composition of Class I this compound color, providing detailed analytical methodologies and insights for its characterization.

Core Chemical Composition

The chemical makeup of Class I this compound color is a complex amalgamation of compounds forged during the caramelization process. This process involves a series of chemical reactions, including isomerization, enolization, dehydration, and polymerization of the initial carbohydrate source. The resulting mixture contains a variety of components, from residual monosaccharides and disaccharides to more complex sugar degradation products and high-molecular-weight colored polymers.

Key Chemical and Physical Properties

The following table summarizes the typical chemical and physical specifications for Class I this compound color, providing a quantitative overview of its key characteristics.

| Parameter | Specification / Typical Value | Analytical Method Reference |

| Appearance | Dark brown, fluid liquid | Visual Inspection |

| Odor | Typical burnt sugar odor | Olfactory Analysis |

| Taste | Slightly bitter | Gustatory Analysis |

| Color Intensity | 0.041 – 0.052 Absorbance units | Spectrophotometry |

| Tinctorial Power | 0.090 – 0.110 Absorbance units | Spectrophotometry |

| Specific Gravity | 1.316 – 1.330 (@ 20 °C) | Hydrometry/Densitometry |

| pH | 3.50 – 4.10 | Potentiometry |

| Dry Matter | ~68 % | Gravimetry |

| Hue Index | ~7.0 | Spectrophotometry |

| Total Sulfur | < 0.2% | Elemental Analysis |

| Total Nitrogen | < 0.1% | Elemental Analysis |

Heavy Metal Contaminants

Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established limits for heavy metal contamination in food additives to ensure consumer safety.[3]

| Heavy Metal | Maximum Limit (ppm) |

| Arsenic (As) | < 1 |

| Lead (Pb) | < 1 |

| Mercury (Hg) | < 0.1 |

| Cadmium (Cd) | < 1 |

Manufacturing and Analytical Workflow

The production of Class I this compound color is a controlled thermal process. The subsequent analysis ensures its quality and compliance with regulatory standards.

Caption: Manufacturing and analytical workflow for Class I this compound color.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Class I this compound color. The following protocols are based on official methods from regulatory bodies like JECFA and the Food Chemicals Codex.

Determination of Color Intensity and Tinctorial Power (Spectrophotometry)

Principle: The color strength of this compound color is determined by measuring the absorbance of a diluted solution at specific wavelengths using a spectrophotometer.[2]

Apparatus:

-

UV-Visible Spectrophotometer

-

1 cm path length cuvettes

-

Volumetric flasks (100 mL)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 100 mg of the Class I this compound color sample into a 100 mL volumetric flask.

-

Dissolution: Dissolve the sample in deionized water and dilute to the mark. Mix thoroughly. If the solution is cloudy, centrifuge or filter to obtain a clear solution.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at 560 nm (for Tinctorial Power) and 610 nm (for Color Intensity).

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of the prepared 0.1% (w/v) sample solution in a 1 cm cuvette at both wavelengths.

-

-

Calculation: The absorbance reading is directly reported as the Tinctorial Power (at 560 nm) or Color Intensity (at 610 nm) in absorbance units.

Determination of Hue Index (Spectrophotometry)

Principle: The Hue Index is a measure of the redness of the this compound color and is calculated from the absorbance values at 510 nm and 610 nm.[4]

Apparatus:

-

Same as for Color Intensity determination.

Procedure:

-

Sample Preparation: Prepare a 0.1% (w/v) solution of the this compound color as described for Color Intensity.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the sample solution at 510 nm and 610 nm.

-

-

Calculation: The Hue Index is calculated using the following formula: Hue Index = 10 * log10 (A510 / A610) Where A510 and A610 are the absorbance values at 510 nm and 610 nm, respectively.

Determination of pH (Potentiometry)

Principle: The pH of the undiluted this compound color is measured using a pH meter and a glass electrode.

Apparatus:

-

pH meter with a glass electrode

-

Standard buffer solutions (pH 4.0, 7.0, 10.0)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Measurement: Immerse the pH electrode directly into the undiluted Class I this compound color sample.

-

Equilibration: Allow the reading to stabilize for at least 5 minutes due to the high solids content of the sample.[2]

-

Recording: Record the stable pH value.

Determination of Specific Gravity

Principle: The specific gravity is determined by measuring the density of the this compound color using a hydrometer or a densitometer.

Apparatus:

-

Hydrometer or digital densitometer

-

Constant temperature water bath (20 °C)

Procedure:

-

Temperature Control: Bring the this compound color sample to a constant temperature of 20 °C in a water bath.

-

Measurement with Hydrometer:

-

Gently lower the hydrometer into the sample.

-

Read the specific gravity at the point where the surface of the liquid meets the hydrometer scale.

-

-

Measurement with Densitometer:

-

Follow the manufacturer's instructions for the specific digital densitometer.

-

Determination of Solids Content (Gravimetry)

Principle: The solids content is determined by drying a known weight of the sample to a constant weight.

Apparatus:

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 grams of the this compound color sample into a pre-weighed drying dish.

-

Drying: Place the dish in a drying oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved.

-

Cooling: Cool the dish in a desiccator before each weighing.

-

Calculation: The percentage of solids content is calculated as follows: % Solids = (Weight of dried sample / Initial weight of sample) * 100

Analysis of Minor Components

While the bulk of Class I this compound color consists of complex carbohydrates, minor components can also be present as a result of the manufacturing process.

Furanic Compounds

Furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), are common byproducts of the dehydration of sugars during caramelization.[5] Their levels can be determined using High-Performance Liquid Chromatography (HPLC).[6]

Caption: HPLC workflow for the analysis of furanic compounds.

Residual Sugars

The profile of residual monosaccharides and disaccharides can be analyzed using techniques like HPLC or Gas Chromatography (GC) after derivatization. This can provide insights into the extent of the caramelization reaction.

Conclusion

The chemical composition of Class I this compound color is a direct outcome of the controlled caramelization of carbohydrates. A thorough understanding of its key chemical and physical properties, along with the application of robust analytical methodologies, is essential for its quality control and safe use in various applications. The protocols and data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals working with this widely used food additive.

References

- 1. fao.org [fao.org]

- 2. supplysidesj.com [supplysidesj.com]

- 3. fao.org [fao.org]

- 4. sethness-roquette.com [sethness-roquette.com]

- 5. A systematic review on the determination and analytical methods for furanic compounds in this compound models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Sweet Smell of Science: An In-depth Technical Guide to the Formation of Volatile Compounds During Sugar Caramelization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformations that occur during sugar caramelization, with a specific focus on the formation of volatile compounds. These compounds are not only responsible for the characteristic aroma and flavor of caramel (B1170704) but are also subjects of interest in various scientific disciplines for their potential biological activities and as markers in food processing. This document details the underlying chemical pathways, presents quantitative data on volatile formation, outlines experimental protocols for their analysis, and provides visual representations of key processes.

Introduction to Sugar Caramelization

Caramelization is a non-enzymatic browning reaction involving the pyrolysis of sugar.[1] Unlike the Maillard reaction, it does not require the presence of amino acids. The process is initiated by heating sugars to high temperatures, typically ranging from 110°C to 180°C, depending on the specific sugar.[1] This thermal degradation leads to a complex series of reactions, including isomerization, dehydration, fragmentation, and polymerization.[2][3] These reactions generate a myriad of compounds, broadly classified into non-volatile brown polymers (caramelans, caramelens, and caramelins) responsible for color, and a diverse array of volatile compounds that contribute to the distinct this compound flavor and aroma.[4]

The rate and outcome of caramelization are significantly influenced by several factors, including the type of sugar, temperature, heating time, and pH.[5] For instance, fructose (B13574) caramelizes at a lower temperature (around 110°C) compared to glucose and sucrose (B13894) (around 160°C).[6] The reaction is generally slowest at a neutral pH and is accelerated under both acidic (pH < 3) and basic (pH > 9) conditions.[5]

Key Volatile Compounds and Their Formation

A vast number of volatile compounds are generated during caramelization, belonging to various chemical classes such as furans, furanones, pyranones, aldehydes, ketones, and acids. These compounds contribute to a complex flavor profile often described as sweet, buttery, nutty, and roasted.

Major Classes of Volatile Compounds

-

Furans: These are some of the most significant contributors to the characteristic this compound aroma. Key furans include furfural, 5-hydroxymethylfurfural (B1680220) (5-HMF), 5-methylfurfural, and 2-acetylfuran.[7] They typically impart sweet, bready, and nutty notes. Furans are primarily formed through the dehydration and cyclization of sugars.[8]

-

Furanones and Pyranones: Compounds like maltol (B134687) and isomaltol (B1672254) are known for their sweet, this compound-like, and cotton candy-like aromas.[9] They are formed through the thermal degradation of sugars.

-

Aldehydes and Ketones: Short-chain aldehydes and ketones contribute to the buttery and fruity notes of this compound. Diacetyl is a prominent example, known for its intense buttery flavor. These compounds are typically formed through the fragmentation of sugar molecules.

-

Acids: Organic acids such as acetic acid and propionic acid can also be formed, contributing to the overall flavor profile.[5]

Quantitative Analysis of Volatile Compound Formation

The concentration of volatile compounds formed during caramelization is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, illustrating the impact of different parameters.

Table 1: Volatile Compounds Formed from Different Sugars in Sugar-Smoked Chicken Thighs at 350°C

| Compound | Sucrose (μg/kg) | Maltose (μg/kg) | Glucose (μg/kg) | Fructose (μg/kg) | Xylose (μg/kg) |

| Furfural | 15.63 | 11.25 | 14.98 | 15.21 | 18.32 |

| 5-Methylfurfural | 8.97 | 5.34 | 8.12 | 8.55 | 6.43 |

| 2-Acetylfuran | 1.23 | 0.89 | 1.15 | 1.20 | 0.98 |

| 5-Hydroxymethylfurfural | 25.43 | 15.76 | 23.87 | 26.12 | 19.54 |

| Hexanal | 4.56 | 5.12 | 4.87 | 4.65 | 5.01 |

| Heptanal | 2.11 | 2.54 | 2.23 | 2.18 | 2.45 |

| Nonanal | 3.45 | 3.87 | 3.56 | 3.49 | 3.76 |

| 1-Octen-3-ol | 1.87 | 2.01 | 1.95 | 1.89 | 2.11 |

Data synthesized from a study on sugar-smoked chicken thighs, where different sugars were used as smoking materials. The values represent the concentration of key volatile compounds identified.[7]

Table 2: Effect of Temperature on Volatile Compound Formation in Maillard Reaction Products (MRPs) from Mushroom Hydrolysate

| Compound Class | 100 °C (μg/L) | 110 °C (μg/L) | 120 °C (μg/L) | 125 °C (μg/L) | 130 °C (μg/L) | 140 °C (μg/L) |

| Alcohols | 110.15 | 125.43 | 145.67 | 158.98 | 132.45 | 110.23 |

| Aldehydes | 65.23 | 78.98 | 95.43 | 102.34 | 85.67 | 70.12 |

| Ketones | 45.67 | 55.78 | 68.98 | 75.43 | 60.21 | 48.98 |

| Furans | 10.23 | 15.67 | 25.87 | 35.43 | 45.67 | 55.87 |

| Nitrogen-containing | 5.43 | 8.76 | 15.43 | 22.87 | 30.12 | 38.98 |

| Sulfur-containing | 8.76 | 12.43 | 20.87 | 28.98 | 35.67 | 42.34 |

This table illustrates how temperature influences the formation of different classes of volatile compounds in a model system. Higher temperatures generally favor the formation of furans and nitrogen- and sulfur-containing compounds.[10]

Table 3: Effect of pH and Temperature on Furan (B31954) Formation in a Glucose-Glycine Model System (ng/mL)

| Temperature | pH 4.18 | pH 7.00 | pH 9.40 |

| 120 °C | 85 | 150 | 120 |

| 150 °C | 137 | 447 | 302 |

| 180 °C | 250 | 650 | 540 |

Data from a study on furan formation, showing that both pH and temperature significantly impact the concentration of this compound.[11][12]

Experimental Protocols

The analysis of volatile compounds from sugar caramelization typically involves extraction, separation, and identification steps. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol is a representative example for the analysis of volatile compounds from a this compound sample.

1. Sample Preparation:

-

Accurately weigh 3 g of the powdered this compound sample into a 20 mL headspace vial.

-

Add a known amount of an internal standard (e.g., 2.5 µL of 1% heptanone in methanol) to enable semi-quantification.

-

Seal the vial tightly with a PTFE/silicone septum.[5]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used due to its broad affinity for a wide range of volatile and semi-volatile compounds.[5]

-

Equilibration: Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 35 minutes) with agitation to promote the release of volatile compounds into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 40 minutes) at the same temperature to allow for the adsorption of the volatile analytes onto the fiber coating.[7]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a specific time (e.g., 4 minutes) to desorb the trapped analytes.[7]

-

GC Separation:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used for separation.[7]

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the volatile compounds based on their boiling points and column affinity. A typical program might be: start at 40°C for 2 minutes, ramp to 210°C at 4°C/min, and hold for 2 minutes.[5]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[3]

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: Scan a mass range of m/z 20-200.[5]

-

Identification: Identify the separated compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST/EPA/NIH Mass Spectral Library) and by comparing their retention indices with those of known standards.[5]

-

4. Data Analysis:

-

Integrate the peak areas of the identified volatile compounds.

-

Calculate the relative concentration of each compound by normalizing its peak area to the peak area of the internal standard.[5]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical pathways and experimental workflows involved in the study of volatile compound formation during sugar caramelization.

General Chemical Pathways of Sugar Caramelization

Caption: General overview of sugar caramelization pathways.

Formation Pathways of Key Volatile Compounds

Caption: Formation of HMF, Furfural, Diacetyl, and Maltol.

Experimental Workflow for Volatile Compound Analysis

Caption: Workflow for HS-SPME-GC-MS analysis of volatiles.

Conclusion

The formation of volatile compounds during sugar caramelization is a complex yet fascinating area of study with implications for food science, flavor chemistry, and beyond. This guide has provided a foundational understanding of the key chemical transformations, the influence of various reaction parameters on the resulting volatile profile, and the analytical methodologies employed for their characterization. The presented data and diagrams offer a structured resource for researchers and scientists, facilitating a deeper exploration into the intricate world of caramelization. Further research in this area will continue to unravel the complex interplay of factors that govern the formation of these potent and diverse molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Whisky Science: this compound E150 [whiskyscience.blogspot.com]

- 5. scielo.br [scielo.br]

- 6. Analysis of volatile compounds and α-dicarbonyl compounds in Arabica coffee soaked with various organic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics and formation mechanism of key volatile compounds in sugar-smoked chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Caramelan, Caramelen, and Caramelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of three key caramel (B1170704) color constituents: caramelan, caramelen, and caramelin. The information is tailored for a scientific audience, with a focus on quantitative data, experimental methodologies, and the chemical pathways of their formation.

Introduction

Caramelization is a complex, non-enzymatic browning reaction that occurs when sugars are heated. This process leads to the formation of a myriad of compounds, contributing to the characteristic color, flavor, and aroma of this compound. Among these are three high-molecular-weight polymers: caramelan, caramelen, and caramelin. These compounds are primarily responsible for the brown color and viscosity of this compound. Understanding their distinct physicochemical properties is crucial for their application and analysis in various fields, including food science and potentially in drug delivery and formulation, where excipients with well-defined characteristics are essential.

Physicochemical Properties

The following tables summarize the available quantitative data for caramelan, caramelen, and caramelin. It is important to note that the exact molecular formulas and weights can vary depending on the starting carbohydrate and the specific conditions of the caramelization process.

Table 1: Molecular and Physical Properties

| Property | Caramelan | Caramelen | Caramelin |

| Molecular Formula | C₁₂H₁₈O₉ | C₃₆H₅₀O₂₅ | C₉₆H₁₀₂O₅₁, C₁₂₅H₁₈₈O₈₀ |

| Molecular Weight ( g/mol ) | ~306.27 | ~882.78 | ~2238.13, ~3229.08 |

| Melting Point (°C) | Not Reported | 154 | Not Reported |

| Appearance | Brown particles | Brown particles | Darker, nearly black, insoluble pigment |

| Taste | Bitter | Not Reported | Not Reported |

Table 2: Solubility Properties

| Substance | Water | Ethanol | Other Solvents |

| Caramelan | Soluble | Soluble | Not Reported |

| Caramelen | Soluble | Not Reported | Not Reported |

| Caramelin | Nearly Insoluble | Not Reported | Not Reported |

Formation Pathway

The formation of caramelan, caramelen, and caramelin is a result of the thermal decomposition and polymerization of sugars. The process generally begins with the hydrolysis of a disaccharide like sucrose (B13894) into its monosaccharide components, glucose and fructose. Subsequent dehydration, condensation, and polymerization reactions lead to the formation of these complex colored compounds.

Caption: Formation pathway of caramelan, caramelen, and caramelin from sucrose.

Experimental Protocols

The characterization of caramelan, caramelen, and caramelin is challenging due to the complexity of the this compound matrix. A combination of analytical techniques is typically employed for their separation and analysis.

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of these this compound components.

Caption: General experimental workflow for this compound component analysis.

Methodologies

-

Fractionation: High-performance liquid chromatography (HPLC) is a common technique for separating the complex mixture of this compound. Different column chemistries and mobile phase gradients can be optimized to isolate fractions enriched in caramelan, caramelen, or caramelin.

-

Molecular Weight Determination: Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of the separated fractions.

-

Spectroscopic Analysis:

-

UV-Visible (UV-Vis) Spectroscopy: The color intensity of this compound solutions is often measured spectrophotometrically around 610 nm. The UV-Vis spectra can provide information about the chromophores present in each fraction.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules, providing insights into their chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated compounds.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal transitions of the isolated components.

-

Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability and decomposition of the this compound polymers.

-

-

Solubility Testing: The solubility of isolated fractions can be determined by adding a known amount of the substance to a specific volume of solvent (e.g., water, ethanol) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is measured.

Conclusion

Caramelan, caramelen, and caramelin are key polymeric components of this compound that dictate its physical and chemical properties. While their general characteristics are known, further research is needed to fully elucidate their precise structures and to explore their potential applications beyond the food industry. The methodologies outlined in this guide provide a framework for the detailed characterization of these complex macromolecules, which is a critical step for their potential use in pharmaceutical and other scientific applications.

In-depth Technical Guide: A Comparative Analysis of Maillard Reaction and Caramelization Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Maillard reaction and caramelization are the two principal non-enzymatic browning reactions critical in food science and increasingly relevant in health and disease. While both pathways generate color and flavor compounds through the application of heat, they are initiated by different reactants and follow distinct chemical routes. The Maillard reaction is a complex cascade involving a reducing sugar and an amino compound, whereas caramelization is the thermal decomposition, or pyrolysis, of sugar.[1][2] A detailed understanding of these pathways is not only crucial for controlling food quality but also provides vital insights into the in vivo formation of Advanced Glycation End-products (AGEs), a topic of significant interest in drug development. This guide offers a technical exploration of the core differences between these reactions, presenting quantitative data, detailed experimental protocols, and pathway visualizations.

Core Chemical Pathways

The Maillard Reaction

The Maillard reaction is a multifaceted chemical process initiated by the condensation of a reducing sugar (a sugar with a free aldehyde or ketone group) and an amino compound (an amino acid, peptide, or protein).[3] The reaction is classically divided into three stages:

-

Initial Stage (Colorless): This stage begins with the nucleophilic attack of an amino group on the carbonyl carbon of a reducing sugar.[4] This condensation reaction forms an unstable Schiff base, which then cyclizes to an N-substituted glycosylamine.[5][6] A subsequent isomerization, known as the Amadori rearrangement (for aldose sugars) or Heyns rearrangement (for ketose sugars), converts the glycosylamine into a more stable ketosamine or aldosamine, respectively.[7][8] This initial phase does not produce color.

-

Intermediate Stage (Color & Flavor Development): In this stage, the Amadori or Heyns compounds undergo degradation through various pathways. Enolization and dehydration reactions lead to the formation of highly reactive dicarbonyl compounds like 3-deoxyglucosone.[5] A key process in this stage is the Strecker degradation, where α-dicarbonyl compounds react with amino acids to produce Strecker aldehydes, which are potent aroma compounds, and aminoketones.[7] This stage marks the beginning of color formation and the development of characteristic aromas.[9]

-

Final Stage (Color & Aroma Intensification): The highly reactive intermediates from the previous stage undergo aldol (B89426) condensation, polymerization, and cyclization.[5][8] These reactions form a vast array of heterocyclic compounds (e.g., pyrazines, pyrroles, oxazoles) responsible for roasted, nutty, and savory flavors, as well as high molecular weight, nitrogen-containing brown polymers known as melanoidins.[6][7]

Caption: The three primary stages of the Maillard reaction pathway.

Caramelization

Caramelization is the thermal decomposition of carbohydrates that occurs when sugars are heated to high temperatures, without the involvement of amino acids.[1][10] It is a form of pyrolysis.[2] The process is less complex than the Maillard reaction and involves the following general steps:

-

Initiation: As sugar is heated, it melts. If a disaccharide like sucrose (B13894) is used, it first undergoes hydrolysis (inversion) into its constituent monosaccharides, glucose and fructose.[1][11]

-

Dehydration and Condensation: The monosaccharides begin to lose water molecules. These reactive intermediates can then condense with each other, forming various oligosaccharides.[10]

-

Isomerization and Fragmentation: Aldose sugars can isomerize to ketose sugars. Further heating causes fragmentation of the sugar rings and additional dehydration reactions, leading to the formation of a complex mixture of compounds.[1][10] This includes aromatic compounds and furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF).[12]

-

Polymerization: The highly reactive fragmentation products polymerize into high molecular weight, colored compounds.[11] These polymers are responsible for the characteristic brown color and are broadly classified as caramelan, caramelen, and caramelin.[1][12] Volatile compounds like diacetyl and maltol (B134687) contribute to the distinct caramel (B1170704) aroma.[12]

Caption: A generalized overview of the caramelization reaction pathway.

Comparative Analysis of Reaction Conditions and Products

The operational parameters and resulting chemical profiles of the two reactions are markedly different.

Quantitative Data Summary

Table 1: Comparison of Core Reaction Conditions

| Parameter | Maillard Reaction | Caramelization |

| Reactants | Reducing Sugar + Amino Compound[13] | Sugars only[1][13] |

| Typical Temperature | Lower onset, readily occurs at 140-165°C (280-330°F)[8][14] | Higher onset, typically >160°C (320°F) for sucrose[1][14] |

| pH | Rate increases in alkaline environments (pH > 7)[9][15] | Rate is fastest at acidic or alkaline pH, slowest near neutral[11][16] |

| Water Activity (aw) | Optimal at intermediate aw (0.5-0.8)[9][17] | Occurs at very low aw (in concentrated solutions or melts)[10] |

Table 2: Comparison of Major Chemical Products

| Product Category | Maillard Reaction | Caramelization |

| Colorants | Melanoidins (Nitrogen-containing polymers)[6] | Caramelan, Caramelen, Caramelin (Non-nitrogenous polymers)[1][11] |

| Key Flavor Compounds | Pyrazines, pyrroles, oxazoles (savory, roasted, nutty notes)[7] | Furans, furanones, maltol, diacetyl (sweet, buttery, this compound notes)[12] |

| Health-Relevant Products | Acrylamide, Advanced Glycation End-products (AGEs)[9][18] | 5-Hydroxymethylfurfural (HMF)[19] |

Experimental Protocols

Protocol for Kinetic Analysis of the Maillard Reaction

Objective: To monitor the formation of Maillard reaction products in a model system using spectrophotometry and chromatography.

Materials:

-

D-Glucose and Glycine (B1666218) (analytical grade)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Heating block with temperature control

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) with headspace autosampler

Methodology:

-

Sample Preparation: Prepare an equimolar solution of D-glucose and glycine (e.g., 0.5 M each) in 0.1 M phosphate buffer (pH 8.0). Aliquot into sealed reaction vials.

-

Thermal Treatment: Place vials in a heating block set to a constant temperature (e.g., 120°C). Remove and quench vials in an ice bath at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

-

Browning Index Measurement: Dilute each sample appropriately with deionized water. Measure the absorbance at 420 nm using a spectrophotometer to quantify the formation of brown melanoidins.[20]

-

Reactant Loss Analysis (HPLC): Analyze the diluted samples by HPLC to quantify the remaining glucose and glycine. Use a C18 column with a mobile phase such as acetonitrile/water gradient. Monitor at a low UV wavelength (e.g., 210 nm for glycine).

-

Volatile Compound Analysis (GC-MS): Use headspace solid-phase microextraction (SPME) to sample the volatile compounds from the heated vials. Analyze the extracted compounds by GC-MS to identify key flavor molecules like pyrazines.[20]

Caption: Experimental workflow for the kinetic study of the Maillard reaction.

Protocol for Monitoring Caramelization

Objective: To analyze the chemical changes during the caramelization of sucrose at a high temperature.

Materials:

-

Sucrose (analytical grade)

-

High-temperature heating mantle or sand bath with a controller

-

Thermocouple

-

UV-Vis Spectrophotometer

-

HPLC system with a Refractive Index (RI) detector and an appropriate column for sugar analysis (e.g., Aminex HPX-87C)

Methodology:

-

Sample Preparation: Place a known quantity of sucrose (e.g., 20 g) into a reaction vessel.

-

Thermal Treatment: Heat the sucrose using a controlled temperature program (e.g., ramp to 180°C and hold). Collect small samples directly from the melt at different time points, ensuring rapid cooling to quench the reaction.[21][22]

-

Browning Index Measurement: Dissolve a precise weight of each this compound sample in deionized water to a known concentration. Measure the absorbance at 420 nm.

-

Sugar Degradation Analysis (HPLC): Prepare aqueous solutions of the this compound samples. Analyze by HPLC with an RI detector to quantify the degradation of sucrose and the formation of glucose and fructose.[19]

-

HMF Formation (HPLC-UV): Use the same samples for a separate HPLC analysis with a UV detector set to ~284 nm to quantify the formation of 5-hydroxymethylfurfural (HMF), a key caramelization intermediate.[19]

Caption: Experimental workflow for monitoring sucrose caramelization.

Implications for Drug Development

The Maillard reaction is of profound interest to drug development professionals as it is the chemical basis for in vivo glycation. The non-enzymatic reaction of reducing sugars with biological macromolecules (proteins, lipids, nucleic acids) leads to the formation and accumulation of Advanced Glycation End-products (AGEs).[18][23] AGEs are implicated in the pathology of numerous diseases, including diabetes complications, neurodegenerative disorders, and cardiovascular disease, by altering protein function and triggering inflammatory responses via receptors like RAGE (Receptor for AGEs).[18][24] Research into Maillard reaction inhibitors is a key strategy for developing therapeutics to combat AGE-related pathologies.[25] While less directly linked, understanding caramelization is relevant for the high-temperature processing of sugar-based pharmaceutical excipients, where product stability and purity are paramount.

Conclusion

The Maillard reaction and caramelization, while both forms of non-enzymatic browning, are fundamentally distinct chemical transformations. The key differentiator is the mandatory requirement of an amino compound for the Maillard reaction, which leads to nitrogen-containing products and a unique savory flavor profile.[13] Caramelization is exclusively the pyrolysis of sugar, yielding different flavor notes and non-nitrogenous polymers.[1] These differences are dictated by specific conditions of temperature, pH, and water activity, which in turn determine the final chemical composition and sensory properties of the products. For researchers in food science and pharmaceuticals, a precise understanding and control of these pathways are essential for ensuring product quality, safety, and, in the context of medicine, for developing novel strategies to mitigate the pathological consequences of glycation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. differencebetween.com [differencebetween.com]

- 3. seriouseats.com [seriouseats.com]

- 4. futurelearn.com [futurelearn.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. byjus.com [byjus.com]

- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. testbook.com [testbook.com]

- 9. mdpi.com [mdpi.com]

- 10. bakerpedia.com [bakerpedia.com]

- 11. sciencenotes.org [sciencenotes.org]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. quora.com [quora.com]

- 14. brainly.com [brainly.com]

- 15. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ciencia.ucp.pt [ciencia.ucp.pt]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. bondingwithfood.wordpress.com [bondingwithfood.wordpress.com]

- 22. pp.bme.hu [pp.bme.hu]

- 23. Drugs of abuse that mediate advanced glycation end product formation: A chemical link to disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases | Semantic Scholar [semanticscholar.org]

Non-Enzymatic Browning in Carbohydrate Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-enzymatic browning reactions are a complex series of chemical changes that occur in carbohydrates, particularly in the presence of heat and amino acids, leading to the formation of colored compounds and a wide array of flavor and aroma molecules. These reactions, which include the Maillard reaction, caramelization, and ascorbic acid degradation, are of profound importance in the food industry for developing desirable sensory attributes in products. However, in the context of pharmaceutical sciences and drug development, these same reactions can be detrimental, leading to the degradation of active pharmaceutical ingredients (APIs), loss of product efficacy, and the formation of potentially harmful byproducts.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core non-enzymatic browning reactions, detailing their chemical mechanisms, influencing factors, and quantitative analysis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to facilitate a deeper understanding and control of these critical reactions.

Introduction to Non-Enzymatic Browning

Non-enzymatic browning encompasses a group of chemical reactions that produce a brown coloration in the absence of enzymes.[4] Unlike enzymatic browning, which is primarily driven by enzymes like polyphenol oxidase, non-enzymatic browning is initiated by heat or specific chemical conditions.[5][6] The three principal types of non-enzymatic browning are the Maillard reaction, caramelization, and ascorbic acid browning.[4][7] Understanding the intricacies of these reactions is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations, where carbohydrates are often used as excipients.[2][8]

The Maillard Reaction

The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[9][10] It is a form of non-enzymatic browning that typically proceeds rapidly from around 140 to 165°C (280 to 330°F).[9] In pharmaceuticals, this reaction can lead to the degradation of amine-containing drugs when formulated with reducing sugars.[2][11]

Chemical Mechanism

The Maillard reaction is a complex cascade of reactions that can be broadly divided into three stages:

-

Initial Stage: This stage involves the condensation of a reducing sugar with an amino compound to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a ketosamine.[9][10][12]

-

Intermediate Stage: The ketosamines can then react further through several pathways, including dehydration and fragmentation, to produce a variety of reactive carbonyl species such as reductones and dicarbonyls.[1][9] This stage is also where Strecker degradation of amino acids occurs, leading to the formation of aldehydes that contribute significantly to the aroma.[12]

-

Final Stage: In the final stage, the highly reactive intermediates polymerize to form brown nitrogenous polymers and copolymers known as melanoidins.[9][10]

Factors Influencing the Maillard Reaction

Several factors can influence the rate and outcome of the Maillard reaction:

-

Temperature and Time: Higher temperatures and longer reaction times generally accelerate the Maillard reaction.[13]

-

pH: The reaction is highly pH-dependent. It is generally favored at neutral to slightly alkaline conditions.[14][15] At acidic pH, the amino groups are protonated, reducing their nucleophilicity and slowing down the initial step of the reaction.[14]

-

Water Activity (a_w): The rate of the Maillard reaction is maximal at intermediate water activities (a_w 0.6-0.8).[15] At very low water activity, the mobility of reactants is limited, while at high water activity, the dilution of reactants slows the reaction.[15]

-

Type of Reactants: The reactivity of sugars varies, with pentoses being more reactive than hexoses, and reducing sugars being essential for the reaction to occur.[12][13] The type of amino acid also influences the final flavor and color produced.[5]

Quantitative Data

The following table summarizes the effect of pH on the degradation of fructose (B13574) and lysine (B10760008) in a model system, illustrating the conditions that favor the Maillard reaction.

| pH | Initial Rate of Fructose Degradation (mmol/L·min) | Initial Rate of Lysine Degradation (mmol/L·min) |

| 8.0 | ~0.1 | ~0.02 |

| 9.0 | ~0.2 | ~0.05 |

| 10.0 | ~0.4 | ~0.1 |

| 11.0 | ~0.6 | ~0.15 |

| 12.0 | ~0.8 | ~0.2 |

Data adapted from a study on fructose-lysine model systems.[9]

Caramelization

Caramelization is the browning of sugar, a process used extensively in cooking for the resulting sweet nutty flavor and brown color.[16][17] Unlike the Maillard reaction, caramelization is a pyrolysis process that occurs when sugars are heated to high temperatures in the absence of amino acids.[5][14]

Chemical Mechanism

The process of caramelization is complex and involves a series of reactions:

-

Hydrolysis: For disaccharides like sucrose (B13894), the initial step is hydrolysis into monosaccharides (glucose and fructose).[18]

-

Isomerization: Aldoses can isomerize to ketoses.[19]

-

Dehydration: Water is eliminated from the sugar molecules, forming unsaturated rings.[19]

-

Fragmentation: The dehydrated sugars fragment into smaller volatile compounds, which contribute to the characteristic caramel (B1170704) aroma.[20]

-

Polymerization: The smaller fragments polymerize into large, colored molecules known as caramelans (C₁₂H₁₈O₉), caramelenes (C₃₆H₅₀O₂₅), and caramelins (C₁₂₅H₁₈₈O₈₀).[18][20]

Factors Influencing Caramelization

-

Temperature: The temperature at which caramelization begins depends on the type of sugar. Fructose caramelizes at the lowest temperature, around 110°C (230°F), while sucrose and glucose require higher temperatures, around 160°C (320°F) and maltose (B56501) at 180°C (356°F).[14][17]

-

pH: The rate of caramelization is influenced by pH. Acidic and alkaline conditions can accelerate the reaction.[14]

-

Type of Sugar: Different sugars produce different flavors and colors upon caramelization.[21]

Quantitative Data

The following table shows the caramelization temperatures for various sugars.

| Sugar | Caramelization Temperature (°C) | Caramelization Temperature (°F) |

| Fructose | 110 | 230 |

| Galactose | 160 | 320 |

| Glucose | 160 | 320 |

| Sucrose | 160 | 320 |

| Maltose | 180 | 356 |

Data compiled from various sources.[14][17]

Ascorbic Acid Browning

Ascorbic acid (Vitamin C) is a common antioxidant used to prevent enzymatic browning in food products.[22][23] However, ascorbic acid itself can undergo degradation, leading to non-enzymatic browning, particularly in the presence of oxygen, heat, and certain metal ions.[23][24]

Chemical Mechanism

The degradation of ascorbic acid can proceed through two main pathways:

-

Aerobic Degradation: In the presence of oxygen, ascorbic acid is oxidized to dehydroascorbic acid. This is a reversible reaction. However, dehydroascorbic acid can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid, which then polymerizes to form brown pigments.[24][25]

-

Anaerobic Degradation: In the absence of oxygen, particularly at low pH, ascorbic acid can degrade directly to form furfural, which can then polymerize and contribute to browning.[15][26]

Factors Influencing Ascorbic Acid Browning

-

Temperature: Higher temperatures accelerate the degradation of ascorbic acid.[27][28]

-

pH: The stability of ascorbic acid is pH-dependent. It is most stable in acidic conditions (pH 4-6).[27] Degradation is faster in alkaline solutions.[29]

-

Oxygen: The presence of oxygen is a major factor in the aerobic degradation pathway.[17]

-

Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of ascorbic acid.[15]

Quantitative Data

The following table presents the degradation rate constants (k) and half-life (t₁/₂) of ascorbic acid in guava juice at different temperatures, demonstrating the impact of temperature on its stability.

| Storage Temperature (°C) | Juice Concentration (%) | Rate Constant (k) x 10⁻² day⁻¹ | Half-life (t₁/₂) day |

| 5 | 30 | 5.79 | 11.97 |

| 10 | 30 | 7.07 | 9.80 |

| 15 | 30 | 9.12 | 7.60 |

| 5 | 60 | 4.90 | 14.14 |

| 10 | 60 | 5.81 | 11.93 |

| 15 | 60 | 7.65 | 9.06 |

| 5 | 100 | 3.03 | 22.87 |

| 10 | 100 | 3.78 | 18.33 |

| 15 | 100 | 5.24 | 13.23 |

Data adapted from a study on ascorbic acid degradation in guava juice.[10]

Experimental Protocols

This section provides detailed methodologies for studying non-enzymatic browning reactions.

Protocol for Studying the Maillard Reaction in a Model System

Objective: To quantify the formation of Maillard reaction products (MRPs) in a glucose-glycine model system.

Materials:

-

D-Glucose (analytical grade)

-

Glycine (B1666218) (analytical grade)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

High-purity water

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

HPLC system with a suitable column (e.g., Aminex HPX-87H) and UV detector

Procedure:

-

Sample Preparation: Prepare a solution containing 0.8 M glucose and 0.8 M glycine in 0.1 M phosphate buffer (pH 7.0).

-

Reaction: Aliquot the solution into pressure-resistant reaction vials, seal them, and place them in a heating block or oil bath preheated to 120°C.

-

Sampling: At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a vial from the heat and immediately cool it in an ice bath to stop the reaction.

-

Analysis:

-

Dilute the samples appropriately with high-purity water.

-

Filter the diluted samples through a 0.45 µm syringe filter.

-

Inject the samples into the HPLC system.

-

Monitor the loss of reactants (glucose and glycine) and the formation of key intermediates or browning intensity at a specific wavelength (e.g., 420 nm for browning).

-

-

Data Analysis: Quantify the concentration of reactants and products using calibration curves prepared from standards. Calculate the reaction rates.

Protocol for Analyzing Caramelization via HPLC

Objective: To monitor the formation of 5-Hydroxymethylfurfural (HMF) during the caramelization of sucrose.

Materials:

-

Sucrose (analytical grade)

-

High-purity water

-

Heating mantle with a temperature controller

-

Round-bottom flask

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Prepare a 50% (w/v) sucrose solution in high-purity water.

-

Reaction: Place the sucrose solution in a round-bottom flask and heat it using a heating mantle to 160°C with constant stirring.

-

Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), carefully withdraw a small aliquot of the reacting mixture and immediately cool it on ice.

-

Analysis:

-

Dilute the samples with high-purity water.

-

Filter the samples through a 0.45 µm syringe filter.

-

Inject the samples into the HPLC system.

-

Use a mobile phase of acetonitrile (B52724) and water and detect HMF at approximately 280 nm.

-

-

Data Analysis: Quantify the concentration of HMF using an external standard calibration curve.

Protocol for Ascorbic Acid Degradation Kinetics

Objective: To determine the degradation kinetics of ascorbic acid at different pH values.

Materials:

-

L-Ascorbic acid (analytical grade)

-

Buffer solutions (e.g., citrate-phosphate buffer) at various pH values (e.g., 3, 5, 7)

-

Water bath with temperature control

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Prepare solutions of ascorbic acid (e.g., 1 mg/mL) in the different buffer solutions.

-

Reaction: Place the solutions in sealed, airtight containers and incubate them in a water bath at a constant temperature (e.g., 60°C).

-

Sampling: At regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours), remove an aliquot from each solution and cool it immediately.

-

Analysis:

-

Dilute the samples as needed with the corresponding buffer.

-

Filter the samples.

-

Inject into the HPLC system.

-

Use a mobile phase such as 0.1% metaphosphoric acid and detect ascorbic acid at approximately 245 nm.

-

-

Data Analysis: Plot the concentration of ascorbic acid versus time. Determine the reaction order and calculate the degradation rate constant (k) for each pH.

Visualization of Pathways and Workflows

Maillard Reaction Pathway

Caption: Simplified pathway of the Maillard reaction.

Caramelization Pathway

Caption: Overview of the caramelization process.

Ascorbic Acid Aerobic Degradation Pathway

Caption: Aerobic degradation pathway of ascorbic acid.

Experimental Workflow for Maillard Reaction Analysis